molecular formula C13H7Br2N3 B3038419 6,8-Dibromo-2-(2-pyrazinyl)quinoline CAS No. 861210-51-7

6,8-Dibromo-2-(2-pyrazinyl)quinoline

Cat. No.: B3038419
CAS No.: 861210-51-7
M. Wt: 365.02 g/mol
InChI Key: AYQALEWANVYYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(2-pyrazinyl)quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6,8-Dibromo-2-(2-pyrazinyl)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(2-pyrazinyl)quinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may inhibit certain enzymes or receptors, thereby affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyrazinyl)quinoline: Lacks the bromine atoms, which may result in different reactivity and biological activity.

    6,8-Dichloro-2-(2-pyrazinyl)quinoline: Similar structure but with chlorine atoms instead of bromine, potentially leading to different chemical properties and applications.

    6,8-Diiodo-2-(2-pyrazinyl)quinoline: Contains iodine atoms, which may affect its reactivity and biological activity.

Uniqueness

6,8-Dibromo-2-(2-pyrazinyl)quinoline is unique due to the presence of bromine atoms, which can influence its chemical reactivity and biological properties. The bromine atoms can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of more complex molecules .

Properties

IUPAC Name

6,8-dibromo-2-pyrazin-2-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2N3/c14-9-5-8-1-2-11(12-7-16-3-4-17-12)18-13(8)10(15)6-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQALEWANVYYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)Br)Br)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291352
Record name 6,8-Dibromo-2-(2-pyrazinyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861210-51-7
Record name 6,8-Dibromo-2-(2-pyrazinyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861210-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dibromo-2-(2-pyrazinyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromo-2-(2-pyrazinyl)quinoline
Reactant of Route 2
Reactant of Route 2
6,8-Dibromo-2-(2-pyrazinyl)quinoline
Reactant of Route 3
6,8-Dibromo-2-(2-pyrazinyl)quinoline
Reactant of Route 4
6,8-Dibromo-2-(2-pyrazinyl)quinoline
Reactant of Route 5
Reactant of Route 5
6,8-Dibromo-2-(2-pyrazinyl)quinoline
Reactant of Route 6
6,8-Dibromo-2-(2-pyrazinyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.